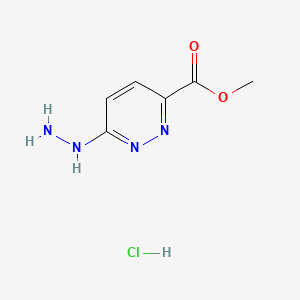

Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride

Description

Properties

IUPAC Name |

methyl 6-hydrazinylpyridazine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O2.ClH/c1-12-6(11)4-2-3-5(8-7)10-9-4;/h2-3H,7H2,1H3,(H,8,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLCYNQDLYZUSFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN=C(C=C1)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1788044-11-0 | |

| Record name | 3-Pyridazinecarboxylic acid, 6-hydrazinyl-, methyl ester, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1788044-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00725564 | |

| Record name | Methyl 6-hydrazinylpyridazine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00725564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313738-63-4, 1234616-16-0 | |

| Record name | 3-Pyridazinecarboxylic acid, 6-hydrazinyl-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1313738-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-hydrazinylpyridazine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00725564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug discovery. The pyridazine core is a well-established pharmacophore found in numerous bioactive compounds.[1] This document details the chemical identity, a robust and reliable synthesis protocol from its chloro-precursor, and a thorough, albeit predictive, spectroscopic characterization. Furthermore, it explores the molecule's reactivity, potential applications as a synthetic intermediate, and essential safety protocols. This guide is intended to serve as a valuable resource for scientists engaged in the synthesis of novel molecular entities for pharmaceutical and agrochemical research.

Chemical Identity and Physicochemical Properties

Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride is a pyridazine derivative featuring a hydrazinyl group at the 6-position and a methyl carboxylate group at the 3-position. It is typically supplied as a dihydrochloride salt to enhance stability and solubility.

The primary precursor for its synthesis is Methyl 6-chloropyridazine-3-carboxylate, a key intermediate in the research of anti-tumor and blood-lipid-lowering agents.[2][3]

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| Chemical Name | Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride | ChemScene[4] |

| Synonym(s) | METHYL 3-HYDRAZINOPYRIDAZINE-6-CARBOXYLATE 2HCL | ChemScene[4] |

| CAS Number | 1788044-11-0 | ChemScene[4] |

| Molecular Formula | C₆H₁₀Cl₂N₄O₂ | ChemScene[4] |

| Molecular Weight | 241.08 g/mol | ChemScene[4] |

| Canonical SMILES | Cl.Cl.COC(=O)C1=NN=C(NN)C=C1 | ChemScene[4] |

| Purity (Typical) | ≥98% | ChemScene[4] |

| Storage | Sealed in dry, 2-8°C | ChemScene[4] |

Synthesis and Purification

The synthesis of Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride is a two-stage process. The first stage involves the synthesis of the key intermediate, Methyl 6-chloropyridazine-3-carboxylate. The second, critical stage is the nucleophilic aromatic substitution of the chlorine atom with hydrazine, followed by salt formation.

Stage 1: Synthesis of Methyl 6-chloropyridazine-3-carboxylate (Precursor)

Several routes exist for the synthesis of this precursor.[2][3] A common method involves the multi-step transformation of readily available starting materials like ethyl levulinate.[2] For the purpose of this guide, we assume the availability of this precursor from commercial sources.

Stage 2: Synthesis of Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride

This stage is a standard nucleophilic aromatic substitution reaction. The electron-deficient nature of the pyridazine ring, exacerbated by the electron-withdrawing carboxylate group, facilitates the displacement of the chloride at the 6-position by a nucleophile like hydrazine.

Caption: Workflow for the synthesis of the target compound.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend Methyl 6-chloropyridazine-3-carboxylate (1.0 eq) in ethanol (10-15 mL per gram of substrate).

-

Addition of Hydrazine: To the stirred suspension, add hydrazine hydrate (approx. 2.0-3.0 eq) dropwise at room temperature.

-

Scientist's Insight: An excess of hydrazine hydrate is used to ensure complete consumption of the starting material and to act as a base to neutralize the HCl generated in situ. The reaction is typically exothermic, so controlled addition is recommended.

-

-

Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material spot disappears.

-

Isolation of Free Base: After completion, cool the reaction mixture to room temperature and then further in an ice bath. The product, as the free base, will often precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration and wash the filter cake with a small amount of cold ethanol to remove excess hydrazine hydrate and other impurities.

-

Drying: Dry the resulting solid under vacuum to yield Methyl 6-hydrazinylpyridazine-3-carboxylate as a free base.

-

Salt Formation: To form the hydrochloride salt, dissolve the dried free base in a minimal amount of a suitable solvent like methanol or isopropanol. Add a stoichiometric amount of hydrochloric acid (e.g., as a solution in dioxane or isopropanol) dropwise with stirring.

-

Final Isolation: The hydrochloride salt will precipitate. Collect the solid by filtration, wash with a non-polar solvent like diethyl ether, and dry under vacuum.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | (DMSO-d₆, 400 MHz) δ ~8.0-8.2 (d, 1H, pyridazine ring H), ~7.2-7.4 (d, 1H, pyridazine ring H), ~3.9 (s, 3H, -OCH₃), NH and NH₂ protons will be broad and may be exchangeable with D₂O. The hydrochloride salt form will likely cause significant downfield shifts of the ring and hydrazine protons. |

| ¹³C NMR | (DMSO-d₆, 100 MHz) δ ~165 (C=O of ester), ~158 (C-hydrazine), ~140-150 (pyridazine ring carbons), ~120-130 (pyridazine ring carbons), ~53 (-OCH₃). |

| FT-IR | (KBr, cm⁻¹) ~3300-3100 (N-H stretching, broad due to H-bonding and salt form), ~1720 (C=O ester stretch), ~1600-1550 (C=N and C=C ring stretching), ~1250 (C-O stretch). |

| Mass Spec. | (ESI+) Expected [M+H]⁺ for the free base (C₆H₈N₄O₂) at m/z = 169.07. |

Reactivity and Synthetic Applications

The chemical structure of Methyl 6-hydrazinylpyridazine-3-carboxylate offers multiple points for synthetic elaboration, making it a versatile intermediate.

Caption: Key reactive sites and potential transformations.

-

The Hydrazine Moiety: This is the most reactive site. The terminal -NH₂ group is a potent nucleophile.

-

Hydrazone Formation: It readily condenses with aldehydes and ketones to form hydrazones, which can be key intermediates for further cyclization reactions.

-

Heterocycle Synthesis: It can react with 1,3-dielectrophiles (like β-ketoesters or malonates) to construct new heterocyclic rings, such as pyrazoles, fused to the pyridazine core. This is a common strategy in drug discovery to create novel scaffolds.

-

-

The Ester Group: The methyl ester can be manipulated using standard organic chemistry transformations.

-

Saponification: Hydrolysis of the ester to the corresponding carboxylic acid provides a handle for amide bond formation or other carboxylate chemistry.

-

Amidation: Direct reaction with amines, or conversion to an acid chloride followed by reaction with an amine, can generate a diverse library of amides.

-

-

The Pyridazine Ring: The nitrogen atoms in the ring can be protonated or potentially alkylated. The ring itself can participate in various cycloaddition reactions, although this is less common than reactions at the substituent groups.

The pyridazine scaffold is a valuable component in medicinal chemistry, and this molecule serves as an excellent starting point for creating libraries of compounds for screening against various biological targets.[1]

Safety and Handling

As with all laboratory chemicals, appropriate safety precautions must be taken.

-

GHS Hazard Information (for precursor & related compounds): Based on data for the chloro-precursor and the target molecule from suppliers, the compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[4][5]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]

Conclusion

Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride is a high-value synthetic intermediate with significant potential for the development of novel heterocyclic compounds. Its straightforward synthesis from the corresponding 6-chloro derivative and the presence of multiple reactive functional groups make it an attractive scaffold for medicinal chemists. This guide provides the essential technical information required for its synthesis, handling, and strategic use in research and development programs aimed at discovering new therapeutic agents.

References

-

Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. (2010). Chinese Journal of Organic Chemistry, 30(9), 1383-1386. Available at: [Link]

-

Hobbs, W. J. Synthesis and Characterization of Unique Pyridazines. Liberty University Senior Thesis. Available at: [Link]

-

Methyl 6-chloropyridazine-3-carboxylate. PubChem. Available at: [Link]

-

Pyridazine. Wikipedia. Available at: [Link]

Sources

- 1. US9034873B2 - Pyridazine and pyrrole compounds, processes for obtaining them and uses - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 4. chemscene.com [chemscene.com]

- 5. Methyl 6-chloropyridazine-3-carboxylate | C6H5ClN2O2 | CID 12379801 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to CAS Number 1788044-11-0: Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 1788044-11-0, Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from chemical suppliers, analogous structures, and the broader classes of hydrazinylpyridazines and hydrazones. The guide covers the compound's identity, physicochemical properties (both computed and inferred), potential synthetic pathways, and speculative biological significance, offering a foundational resource for researchers interested in its further investigation and application.

Introduction and Chemical Identity

Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride is a heterocyclic organic compound. Its structure features a pyridazine ring, which is a six-membered aromatic ring containing two adjacent nitrogen atoms. This core is substituted with a methyl carboxylate group and a hydrazinyl group, and the molecule is supplied as a dihydrochloride salt.

-

CAS Number: 1788044-11-0[1]

-

IUPAC Name: methyl 6-hydrazinylpyridazine-3-carboxylate;dihydrochloride

-

Synonyms: METHYL 3-HYDRAZINOPYRIDAZINE-6-CARBOXYLATE 2HCL[1]

-

Molecular Formula: C₆H₁₀Cl₂N₄O₂[1]

-

Molecular Weight: 241.08 g/mol [1]

-

SMILES: Cl.Cl.COC(=O)C1=NN=C(NN)C=C1[1]

The presence of the hydrazinyl (-NHNH₂) and methyl carboxylate (-COOCH₃) functional groups suggests its potential as a versatile intermediate in organic synthesis, particularly in the construction of more complex heterocyclic systems. The dihydrochloride form indicates that the basic nitrogen centers of the pyridazine ring and the hydrazinyl group are protonated, which typically enhances the compound's stability and solubility in aqueous media.

Physicochemical Properties

Table 1: Physicochemical Properties of Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 93.36 Ų | ChemScene |

| logP | -1.0293 | ChemScene |

| Hydrogen Bond Donors | 2 | ChemScene |

| Hydrogen Bond Acceptors | 5 | ChemScene |

| Rotatable Bonds | 1 | ChemScene |

The low logP value suggests that the compound is likely to be hydrophilic, a property enhanced by its dihydrochloride salt form. The TPSA is within a range often associated with good oral bioavailability in drug-like molecules. However, without experimental validation, these computed values should be used as preliminary estimates.

Spectroscopic Properties (Projected)

No specific experimental spectra for CAS number 1788044-11-0 have been published. However, based on the known chemical structure, the expected spectral characteristics can be projected.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridazine ring, the methyl protons of the ester group, and the protons of the hydrazinyl group. The exact chemical shifts of the aromatic protons would be influenced by the electron-withdrawing nature of the methyl carboxylate group and the electron-donating character of the hydrazinyl group. The methyl group would likely appear as a singlet at approximately 3.8-4.0 ppm. The NH and NH₂ protons of the hydrazinyl group and the protonated nitrogens would likely appear as broad singlets and their chemical shifts would be highly dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would show signals for the six carbon atoms in the molecule. The carbonyl carbon of the ester group would be the most downfield signal (likely >160 ppm). The aromatic carbons of the pyridazine ring would appear in the aromatic region (typically 120-160 ppm), and the methyl carbon of the ester would be the most upfield signal (around 50-55 ppm).

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

-

N-H stretching vibrations from the hydrazinyl group and the protonated amines (broad bands in the region of 3400-3000 cm⁻¹).

-

C=O stretching of the ester group (a strong band around 1700-1730 cm⁻¹).

-

C=N and C=C stretching vibrations from the pyridazine ring (in the 1600-1400 cm⁻¹ region).

-

C-O stretching of the ester group (in the 1300-1000 cm⁻¹ region).

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak corresponding to the free base (C₆H₈N₄O₂) would be expected at m/z 168.07. Under electrospray ionization (ESI) conditions, the protonated molecule [M+H]⁺ would be observed at m/z 169.08. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃), the carboxylate group (-COOCH₃), and cleavage of the N-N bond in the hydrazinyl moiety.

Synthesis and Reactivity

A specific, detailed synthesis protocol for Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride is not publicly documented. However, a plausible synthetic route can be inferred from related literature. A common approach to introduce a hydrazinyl group to a heterocyclic ring is through nucleophilic aromatic substitution of a suitable leaving group, such as a halogen.

A potential precursor for this synthesis is Methyl 6-chloropyridazine-3-carboxylate.[2][3] The synthesis of this precursor has been reported, starting from ethyl levulinate and proceeding through a six-step process involving cyclization, bromination, elimination, oxidation, esterification, and chlorination.[2]

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for the target compound.

The hydrazinyl group is highly nucleophilic and can readily displace the chloro substituent on the pyridazine ring. The reaction is typically carried out in a suitable solvent like ethanol or isopropanol, often at elevated temperatures. The final step would involve treating the resulting free base with hydrochloric acid to form the dihydrochloride salt.

The reactivity of Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride is expected to be dictated by its functional groups. The hydrazinyl moiety can undergo condensation reactions with aldehydes and ketones to form hydrazones. It can also be a key building block for the synthesis of fused heterocyclic systems like triazolopyridazines or pyrazolopyridazines, which are of interest in medicinal chemistry.

Biological Significance and Potential Applications

While no specific biological activity has been reported for Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride, the pyridazine and hydrazone scaffolds are present in numerous biologically active molecules.

-

Pyridazine Derivatives: This class of compounds has been investigated for a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antihypertensive properties.[4]

-

Hydrazone Derivatives: Hydrazones are known to exhibit a broad spectrum of biological activities, such as antimicrobial, anticonvulsant, analgesic, and anticancer effects.[5]

Given these precedents, it is plausible that Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride could serve as a valuable intermediate for the synthesis of novel compounds with potential therapeutic applications. Its bifunctional nature allows for diverse chemical modifications, making it an attractive starting material for generating libraries of new chemical entities for biological screening.

Potential Research Directions:

Caption: Potential research applications and workflows.

Safety and Handling

Based on the hazard statements provided by chemical suppliers, Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride should be handled with care.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautions: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat). Work should be conducted in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.

For detailed and up-to-date safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride (CAS 1788044-11-0) is a chemical compound with potential as a synthetic intermediate, particularly in the field of medicinal chemistry. While there is a notable lack of direct experimental data on its properties and biological activity, this guide provides a foundational understanding based on its chemical structure, computational data, and the known characteristics of related compounds. Further experimental investigation is warranted to fully characterize this molecule and explore its potential applications in the development of novel bioactive agents.

References

-

ResearchGate. Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. [Link]

-

National Center for Biotechnology Information. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. [Link]

-

National Center for Biotechnology Information. A review exploring biological activities of hydrazones. [Link]

-

PubChem. Methyl 6-chloropyridazine-3-carboxylate. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. researchgate.net [researchgate.net]

- 3. Methyl 6-chloropyridazine-3-carboxylate | C6H5ClN2O2 | CID 12379801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Synthesis of Pyridazine Carboxylate Derivatives: Core Starting Materials and Strategic Pathways

Introduction: The Pyridazine Carboxylate Core in Modern Chemistry

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science. When functionalized with one or more carboxylate groups, these derivatives become powerful building blocks, offering versatile handles for further chemical modification and acting as key pharmacophoric elements. Their utility is underscored by their presence in compounds targeting a range of biological pathways, including inflammation and cancer[1]. This guide provides an in-depth exploration of the foundational starting materials and the strategic synthetic pathways employed to construct the pyridazine carboxylate core, designed for researchers and professionals in drug development and chemical synthesis. We will delve into the causality behind experimental choices, providing not just protocols, but a framework for strategic thinking in synthetic design.

Pillar 1: Synthesis via Condensation Reactions

The most classical and robust method for constructing the pyridazine ring is the cyclocondensation reaction between a four-carbon backbone and a hydrazine-based nitrogen source. The strategic selection of the carbon framework is paramount as it directly dictates the substitution pattern of the final pyridazine product.

Core Starting Materials: 1,4-Dicarbonyl Compounds and Hydrazine

The foundational principle of this approach is the reaction of a 1,4-dicarbonyl compound, or a synthetic equivalent, with hydrazine or its derivatives. This reaction, analogous to the well-established Paal-Knorr synthesis of pyrroles and furans, provides a direct and often high-yielding route to the pyridazine core[2][3].

Key 1,4-Dicarbonyl Precursors:

-

γ-Ketoacids and γ-Ketoesters: These are among the most common starting materials. The keto group and the carboxylic acid (or ester) function as the two carbonyl electrophiles. The reaction with hydrazine typically proceeds to form a dihydropyridazinone intermediate, which can then be dehydrated or oxidized to yield the aromatic pyridazine[4]. The choice of a γ-ketoester, such as ethyl levulinate, provides a direct route to pyridazine carboxylates[5].

-

Unsaturated 1,4-Diketones: These precursors lead directly to the aromatic pyridazine ring upon condensation with hydrazine, as the requisite double bond is already present in the starting material[2].

-

Saturated 1,4-Diketones: While requiring a subsequent oxidation step to achieve the aromatic pyridazine, saturated diketones are readily available and offer a reliable entry point. The reaction first forms a dihydropyridazine, which is then oxidized using reagents like chromium trioxide or simply by exposure to air, sometimes facilitated by the reaction conditions[4][6].

The Indispensable Reagent: Hydrazine

Hydrazine (N₂H₄) or hydrazine hydrate is the quintessential "N-N" synthon for this transformation. The two nucleophilic nitrogen atoms sequentially attack the two carbonyl carbons of the 1,4-dicarbonyl compound, leading to a cyclic intermediate that subsequently dehydrates to form the stable aromatic ring. Substituted hydrazines (e.g., phenylhydrazine) can be used to install a substituent on one of the pyridazine nitrogen atoms.

Reaction Mechanism: The Paal-Knorr Analogy

The mechanism proceeds through a series of well-understood steps, initiated by the nucleophilic attack of one hydrazine nitrogen onto a carbonyl carbon.

Caption: Paal-Knorr type condensation workflow for pyridazine synthesis.

-

Initial Nucleophilic Attack: One nitrogen atom of hydrazine attacks a protonated carbonyl group to form a hemiaminal intermediate[3].

-

Second Nucleophilic Attack & Cyclization: The second nitrogen atom of the hydrazine molecule then attacks the remaining carbonyl group in an intramolecular fashion.

-

Dehydration: The resulting cyclic intermediate readily eliminates two molecules of water to form a dihydropyridazine[4].

-

Aromatization: If starting from a saturated 1,4-dicarbonyl, a final oxidation step is required to furnish the aromatic pyridazine ring. This step is often the rate-determining factor in the overall yield and can be accomplished with various oxidants or sometimes occurs spontaneously[6].

Experimental Protocol: Three-Component Synthesis of Ethyl 6-aryl-3-propylpyridazine-4-carboxylate

This one-pot, three-component reaction exemplifies the efficiency of the condensation strategy, assembling the final product from simple precursors in water, a green solvent[7][8].

Materials:

-

Arylglyoxal (e.g., Phenylglyoxal monohydrate) (5 mmol)

-

Ethyl butyrylacetate (5 mmol)

-

Hydrazine hydrate (5 mmol)

-

Water

-

Ethanol (for recrystallization)

Procedure: [7]

-

In a suitable reaction vessel, dissolve the arylglyoxal (5 mmol) and ethyl butyrylacetate (5 mmol) in a minimal amount of water.

-

To this stirred solution, add hydrazine hydrate (5 mmol) dropwise at room temperature.

-

Continue stirring the resultant mixture for 20-35 minutes. A precipitate will form during this time.

-

Collect the precipitate by filtration and wash thoroughly with excess water to remove any water-soluble impurities.

-

Purify the crude product by recrystallization from ethanol to yield the final ethyl 6-aryl-3-propylpyridazine-4-carboxylate.

Causality and Trustworthiness: This protocol is self-validating due to its operational simplicity and the formation of a solid product that can be easily purified. The use of water as a solvent is not only environmentally benign but can also accelerate the reaction through hydrophobic effects[8]. The reaction proceeds regioselectively, a key consideration in multi-component syntheses, to afford a single major product in good yield[7].

| Starting Materials | Product | Yield | Reference |

| Phenylglyoxal, Ethyl butyrylacetate, Hydrazine hydrate | Ethyl 6-phenyl-3-propylpyridazine-4-carboxylate | 75% | [7] |

| 1,2-Diacylcyclopentadienes, Hydrazine hydrate | 5,6-Fused ring pyridazines | >40% | [6] |

| Ethyl levulinate (multi-step) | Methyl 6-chloropyridazine-3-carboxylate | 42% (overall) | [5] |

| Table 1. Representative yields for pyridazine synthesis via condensation. |

Pillar 2: Synthesis via [4+2] Cycloaddition Reactions

A more modern and highly versatile approach to pyridazine carboxylates involves the inverse-electron-demand Diels-Alder (IEDDA) reaction. This strategy is renowned for its exceptional speed, high specificity, and orthogonality to many other functional groups, making it a cornerstone of bioorthogonal chemistry and complex molecule synthesis[9][10].

Core Starting Materials: Electron-Deficient Dienes and Electron-Rich Dienophiles

The power of the IEDDA reaction lies in its unique electronic requirements, which are opposite to those of the classical Diels-Alder reaction.

The Key Diene: 1,2,4,5-Tetrazine Carboxylates

The most crucial starting material for this pathway is an electron-deficient 1,2,4,5-tetrazine. To synthesize pyridazine carboxylates, the tetrazine itself must bear carboxylate groups. Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate is the workhorse reagent for this purpose[11]. The electron-withdrawing ester groups significantly lower the energy of the tetrazine's Lowest Unoccupied Molecular Orbital (LUMO), making it highly reactive toward electron-rich dienophiles[9][12].

Suitable Dienophiles:

-

Alkynes: Terminal or internal alkynes react readily with tetrazines to directly afford the aromatic pyridazine carboxylate product after cycloaddition and subsequent nitrogen extrusion[13].

-

Enol Ethers (e.g., Silyl Enol Ethers): These electron-rich alkenes are excellent dienophiles, leading to functionalized pyridazines[14].

-

Strained Alkenes (e.g., Norbornenes, trans-Cyclooctenes): These dienophiles exhibit exceptionally high reaction rates due to the release of ring strain in the transition state, though they are more commonly used in bioconjugation applications[12].

Reaction Mechanism: The IEDDA Pathway

The IEDDA reaction of a tetrazine is a two-stage process that is mechanistically elegant and thermodynamically driven.

Caption: The IEDDA reaction pathway for pyridazine synthesis.

-

[4+2] Cycloaddition: The reaction initiates with a concerted cycloaddition between the electron-deficient tetrazine (diene) and the electron-rich dienophile[10].

-

Retro-Diels-Alder (N₂ Extrusion): The resulting bicyclic adduct is highly unstable and spontaneously undergoes a retro-Diels-Alder reaction, irreversibly extruding a molecule of dinitrogen (N₂). This release of a stable gas provides a powerful thermodynamic driving force, rendering the reaction essentially irreversible[9]. When an alkyne is used as the dienophile, this step directly yields the aromatic pyridazine. If an alkene is used, a dihydropyridazine is formed, which then aromatizes.

Experimental Insight: The Role of Catalysis and Solvents While many IEDDA reactions are so fast they require no catalyst, Lewis acids can be employed to further accelerate the reaction by coordinating to the nitrogen atoms of the diazine, further lowering its LUMO energy and enhancing its reactivity[14]. The choice of solvent can also be critical; for instance, hexafluoroisopropanol (HFIP) has been shown to significantly facilitate the reaction between tetrazines and alkynes[13].

Experimental Protocol: Synthesis of Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate

The preparation of the key starting material is a critical and enabling step for this entire synthetic strategy. The procedure detailed by Boger and colleagues is a reliable and widely cited method[11].

Materials:

-

Ethyl diazoacetate

-

Sodium hydroxide (NaOH)

-

Ethanol (95% and absolute)

-

Diethyl ether (Et₂O)

-

Hydrochloric acid (HCl, concentrated)

-

Thionyl chloride (SOCl₂)

-

Methanol (MeOH, dry)

-

Dichloromethane (CH₂Cl₂)

-

Sodium nitrite (NaNO₂)

Procedure: [11]

-

Part A: Disodium dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate: Add ethyl diazoacetate dropwise to a stirred solution of NaOH in water, maintaining the temperature between 60-80 °C. After cooling, precipitate the sodium salt by adding 95% ethanol, decanting, and repeating the wash. Collect the solid by filtration, wash with absolute ethanol and ether, and air-dry. (Yield: 85–97%).

-

Part B: Dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acid: Suspend the sodium salt from Part A in ice-water at 0 °C and treat dropwise with concentrated HCl. Immediately collect the resulting yellow solid by filtration, wash with cold water and ether, and dry. (Yield: 72–74%).

-

Part C: Dimethyl dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate: Add the solid from Part B in portions to a solution of thionyl chloride in dry methanol at -30 °C. Allow the mixture to warm to room temperature, concentrate under reduced pressure, and extract the product into dichloromethane. (Yield: 44–51%).

-

Part D: Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate: Suspend the dihydro-tetrazine from Part C in dichloromethane at 0 °C. Bubble nitrous gases (generated from NaNO₂ and HCl) through the suspension. Remove the solvent and excess gases under reduced pressure to afford the final product as a bright red crystalline solid. (Yield: 99%).

Causality and Trustworthiness: This multi-step protocol is robust, with each step yielding a stable, isolable intermediate. The final oxidation (Part D) is a critical step that converts the non-aromatic dihydrotetrazine into the highly reactive, electron-deficient tetrazine required for the IEDDA reaction. The vibrant red color of the final product serves as a strong visual indicator of successful synthesis[15].

| Reaction Type | Key Reactants | Key Conditions | Product | Yield | Reference |

| IEDDA | Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate, Alkyne | HFIP solvent | Dimethyl pyridazine-dicarboxylate | Good | [13] |

| IEDDA | 3-Monosubstituted s-tetrazine, Silyl enol ether | Lewis Acid (e.g., Sc(OTf)₃) | Functionalized Pyridazine | High | [14] |

| Table 2. Representative examples of IEDDA reactions for pyridazine synthesis. |

Conclusion and Future Outlook

The synthesis of pyridazine carboxylate derivatives is dominated by two powerful and complementary strategies. The classical condensation of 1,4-dicarbonyl compounds with hydrazine remains a reliable and cost-effective method for accessing a wide range of substituted pyridazines. Its operational simplicity makes it a workhorse in both academic and industrial settings. In parallel, the inverse-electron-demand Diels-Alder reaction of 1,2,4,5-tetrazine carboxylates offers unparalleled efficiency, speed, and functional group tolerance, enabling the construction of highly complex molecular architectures under mild conditions.

As a senior application scientist, I advise researchers to select their primary synthetic route based on the specific requirements of their target molecule. For large-scale synthesis of relatively simple analogs, the condensation pathway often provides the most economical solution. For diversity-oriented synthesis, late-stage functionalization, or applications in chemical biology where mild, bioorthogonal conditions are paramount, the IEDDA approach is unquestionably the superior strategy. The continued development of novel catalysts and greener reaction media for both pathways will further enhance the accessibility and utility of the pyridazine carboxylate core in the next generation of pharmaceuticals and advanced materials.

References

-

ChemTube3D. (n.d.). Synthesis of Pyridazine. Retrieved from [Link]

-

ResearchGate. (2025). Pyridazine Synthesis from 1,2,4,5-Tetrazines and Alkynes in 1,1,1,3,3,3-Hexafluoro-2-propanol through the Inverse Electron Demand Diels–Alder Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

- Pye, C. R., et al. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 14(5), 794-817.

-

Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

- Oliveira, B. L., et al. (2017). Inverse electron demand Diels–Alder reactions in chemical biology. Chemical Society Reviews, 46(16), 4895-4950.

- Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.

- Indo Global Journal of Pharmaceutical Sciences. (2016). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. 6(2), 65-71.

- Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.). Journal of Drug Delivery and Therapeutics, 9(4-s), 834-845.

- Utkin, A. V., et al. (2020). Inverse electron demand Diels–Alder reaction of tetrazines and functionalized alkynes: convenient way to heterocycles and noncanonical amino acids. Chemistry of Heterocyclic Compounds, 56(8), 988-994.

-

ResearchGate. (2025). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Retrieved from [Link]

-

SciSpace. (2012). Regioselective one-pot, three component synthesis of ethyl 6-aryl-3-propylpyridazine-4-carboxylates in water. Retrieved from [Link]

-

ResearchGate. (2025). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Retrieved from [Link]

- Kessler, S. N., & Wegner, H. A. (2010). Lewis Acid Catalyzed Inverse Electron-Demand Diels−Alder Reaction of 1,2-Diazines. Organic Letters, 12(18), 4062–4065.

-

Organic Syntheses. (n.d.). 1,2,4,5-Tetrazine-3,6-dicarboxylic acid, dimethyl ester. Retrieved from [Link]

- Cho, E. K., et al. (2022). Polycyclic heteroaromatics via hydrazine-catalyzed ring-closing carbonyl–olefin metathesis. Chemical Science, 13(9), 2633-2638.

-

PubMed. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Retrieved from [Link]

- Holčapek, M., et al. (2008). Synthesis and Characterization of Dialkyl Esters of 1,2,4,5-Tetrazine-3,6-dicarboxylic Acid.

- MDPI. (2021). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents.

- Sawant, S. D., et al. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. Organic & Biomolecular Chemistry, 16(30), 5489-5494.

- MDPI. (2022).

- Boger, D. L., et al. (2019). Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective. The Journal of Organic Chemistry, 84(15), 9397-9445.

-

YouTube. (2021). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. Retrieved from [Link]

- RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles.

- Sawant, S. D., et al. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Publishing.

- Boger, D. L. (2006). Dimethyl 1,2,4,5‐Tetrazine‐3,6‐dicarboxylate. e-EROS Encyclopedia of Reagents for Organic Synthesis.

-

Semantic Scholar. (n.d.). Paal–Knorr Reaction in the Synthesis of Heterocyclic Compounds. Retrieved from [Link]

-

ResearchGate. (2025). ChemInform Abstract: Synthesis and Structure of Dimethyl 3,6-Diphenyl-1,2-dihydro-1,2,4,5-tetrazine-1,2-dicarboxylate. Retrieved from [Link]

Sources

- 1. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 4. chemtube3d.com [chemtube3d.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 7. Polycyclic heteroaromatics via hydrazine-catalyzed ring-closing carbonyl–olefin metathesis - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06234D [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 12. Tetrazines for Inverse Electron Demand Diels–Alder (IEDDA) reaction - Enamine [enamine.net]

- 13. researchgate.net [researchgate.net]

- 14. Pyridazine synthesis [organic-chemistry.org]

- 15. Organic Syntheses Procedure [orgsyn.org]

A Comprehensive Guide to the Spectroscopic Characterization of Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride

Abstract

This technical guide provides a detailed analytical framework for the spectroscopic characterization of Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug development. Pyridazine derivatives are known for their wide range of biological activities, making the robust characterization of novel analogues a critical step in their scientific evaluation.[1][2] Due to the specific nature of this compound as a hydrochloride salt, a comprehensive, publicly available dataset is not readily consolidated. Therefore, this guide synthesizes foundational spectroscopic principles with data from analogous structures to present a predictive and methodological analysis. We will detail the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data, explain the rationale behind the experimental setups, and provide robust protocols for data acquisition and interpretation.

Introduction and Molecular Structure

Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride is a functionalized pyridazine derivative. The structure combines a diazine ring, a methyl ester, and a hydrazinyl group, which is protonated to form a hydrochloride salt. This combination of functionalities makes it a versatile building block for synthesizing more complex molecules. Accurate structural confirmation and purity assessment are paramount, for which a multi-technique spectroscopic approach is the industry standard.

The structural formula and key properties are outlined below.

Table 1: Molecular Properties

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₆H₉ClN₄O₂ (for the monohydrochloride) | Derived from Free Base |

| Molecular Weight | 204.62 g/mol (for the monohydrochloride) | Derived from Free Base |

| Free Base Formula | C₆H₈N₄O₂ | - |

| Free Base MW | 168.16 g/mol | - |

| CAS Number | 1788044-11-0 (dihydrochloride) |[3] |

Caption: Fig. 1: Structure of Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Scaffold

NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity of an organic molecule. For this compound, a combination of ¹H, ¹³C, and 2D NMR experiments will enable unambiguous assignment of all proton and carbon signals.

Causality in Experimental Choice: We select DMSO-d₆ as the solvent of choice. Its ability to form hydrogen bonds helps to resolve the exchangeable N-H protons of the hydrazinyl group and the hydrochloride counter-ion, which would otherwise be broadened or absent in a non-polar solvent like CDCl₃.[4]

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The proton NMR spectrum is expected to show four distinct signals corresponding to the aromatic protons, the methyl ester protons, and the hydrazinyl protons.

Table 2: Predicted ¹H NMR Chemical Shifts and Assignments

| Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Integration | Rationale |

|---|---|---|---|---|---|

| H4 | ~7.50 | Doublet | J = 9.5 Hz | 1H | Located ortho to the electron-donating hydrazinyl group, resulting in relative upfield shift. Coupled to H5. |

| H5 | ~8.10 | Doublet | J = 9.5 Hz | 1H | Located ortho to the electron-withdrawing carboxylate group, causing a downfield shift. Coupled to H4. |

| -OCH₃ | ~3.95 | Singlet | N/A | 3H | Typical chemical shift for a methyl ester.[5] |

| -NHNH₃⁺ | 8.0 - 11.0 | Broad Singlet | N/A | 4H | Exchangeable protons of the hydrazinyl hydrochloride group. The broadness is due to chemical exchange and quadrupolar effects from nitrogen. |

Note: Chemical shifts for pyridazine protons are influenced by substituent electronic effects. These predictions are based on data for similarly substituted pyridazines.[6][7]

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

The ¹³C NMR spectrum will reveal the carbon backbone of the molecule. A DEPT-135 experiment would be run concurrently to differentiate between CH and CH₃ signals (positive phase) and CH₂ signals (negative phase), with quaternary carbons being absent.

Table 3: Predicted ¹³C NMR Chemical Shifts and Assignments

| Assignment | Predicted δ (ppm) | Rationale |

|---|---|---|

| -OCH₃ | ~53.0 | Typical shift for a methyl ester carbon. |

| C4 | ~120.0 | Aromatic CH carbon adjacent to the hydrazinyl-substituted carbon. |

| C5 | ~132.0 | Aromatic CH carbon adjacent to the carboxylate-substituted carbon. |

| C3 | ~145.0 | Quaternary carbon attached to the electron-withdrawing carboxylate group. |

| C6 | ~158.0 | Quaternary carbon attached to the electron-donating hydrazinyl group. |

| C=O | ~165.0 | Carbonyl carbon of the methyl ester.[5] |

2D NMR for Definitive Structural Confirmation

While 1D NMR provides substantial information, 2D NMR experiments like HSQC and HMBC are essential for irrefutable proof of structure.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, confirming the assignments for (H4, C4), (H5, C5), and (-OCH₃, -OCH₃).

-

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations, which are crucial for connecting the molecular fragments.

Caption: Fig. 2: Key predicted HMBC correlations for structural assignment.

Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition: Acquire data with a 30-degree pulse angle, a 2-second relaxation delay, and 16 scans.

-

¹³C NMR Acquisition: Acquire data using proton decoupling, a 45-degree pulse angle, a 2-second relaxation delay, and accumulate 1024 scans.

-

2D NMR: Run standard gradient-selected (gs) COSY, HSQC, and HMBC experiments using the manufacturer's recommended pulse programs.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through fragmentation analysis. Electrospray Ionization (ESI) is the preferred method for this polar, salt-like molecule.

Expected High-Resolution MS (HRMS) Data

The analysis will be performed in positive ion mode, where the molecule will be detected as the protonated free base, [M+H]⁺.

-

Free Base (M): C₆H₈N₄O₂

-

Exact Mass of M: 168.0647

-

Expected [M+H]⁺: 169.0725

Observing this m/z value with high mass accuracy (e.g., < 5 ppm) confirms the elemental composition.[8]

Tandem MS (MS/MS) Fragmentation Pathway

By isolating the precursor ion ([M+H]⁺ at m/z 169) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern can be generated. This pattern is invaluable for confirming the structure.

Caption: Fig. 3: A proposed ESI-MS/MS fragmentation pathway for [M+H]⁺.

Rationale for Fragmentation:

-

Loss of Methanol (-32 Da): A common fragmentation for methyl esters, leading to an acylium ion intermediate at m/z 137.05.

-

Loss of Hydrazine (-32 Da): Cleavage of the C-N bond can result in the loss of neutral hydrazine, yielding an ion at m/z 111.05. This is a characteristic fragmentation for hydrazine derivatives.[9]

-

Loss of Carbon Monoxide (-28 Da): The acylium ion (m/z 137) can subsequently lose CO to produce a pyridazinyl cation at m/z 109.03.

Protocol: LC-MS Data Acquisition

-

Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to ~1-10 µg/mL in a 50:50 mixture of water and acetonitrile with 0.1% formic acid. The acid ensures protonation for positive mode ESI.

-

Chromatography: Inject the sample onto a C18 reverse-phase column. Use a gradient elution from 95% water (with 0.1% formic acid) to 95% acetonitrile (with 0.1% formic acid).

-

MS Detection: Analyze the eluent using an ESI source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

MS/MS Analysis: Perform a data-dependent acquisition where the most intense ions in the full scan MS are automatically selected for fragmentation.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| 3300 - 2800 | Strong, Broad | N-H Stretch | -NH₃⁺ (from hydrochloride) |

| ~3200 | Medium | N-H Stretch | -NH- (Hydrazine) |

| ~3050 | Medium | C-H Stretch | Aromatic C-H |

| ~2950 | Medium | C-H Stretch | Aliphatic C-H (-OCH₃) |

| ~1725 | Strong | C=O Stretch | Ester Carbonyl[10] |

| 1600 - 1450 | Medium-Strong | C=C & C=N Stretch | Pyridazine Ring[11] |

| 1300 - 1200 | Strong | C-O Stretch | Ester C-O |

Causality in Interpretation: The presence of a strong, sharp band around 1725 cm⁻¹ is a definitive indicator of the ester carbonyl group.[10][12] The most prominent feature will likely be the very broad and strong absorption below 3300 cm⁻¹, which is characteristic of the ammonium salt (-NH₃⁺) formed by the hydrochloride.

Protocol: ATR-IR Data Acquisition

-

Sample Preparation: Place a small, solid sample of the compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, and record the sample spectrum.

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Conclusion

The structural elucidation of Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride requires a synergistic application of NMR, MS, and IR spectroscopy. This guide presents a comprehensive framework based on predictive data and established methodologies. The ¹H and ¹³C NMR spectra, supported by 2D correlations, will define the carbon-hydrogen framework. High-resolution mass spectrometry will confirm the elemental composition and reveal structural motifs through predictable fragmentation pathways. Finally, IR spectroscopy will provide rapid confirmation of essential functional groups. This combined workflow ensures a self-validating system for the unambiguous characterization of this and related pyridazine derivatives, which is a cornerstone of rigorous research in drug discovery and development.

References

-

Rayner, P. J., et al. (2021). Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. Magnetic Resonance in Chemistry. Available at: [Link]

-

Al-Zoubi, M., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. Available at: [Link]

-

Hobbs, W. J. (2021). Synthesis and Characterization of Unique Pyridazines. Liberty University Senior Thesis. Available at: [Link]

-

DEA Microgram Journal. (2013). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). DEA.gov. Available at: [Link]

-

Abraham, R. J., et al. (2007). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. Available at: [Link]

-

911Metallurgist. (2017). IR Infrared Absorption Bands of Carboxylate. Available at: [Link]

-

PubChem. Methyl 6-chloropyridazine-3-carboxylate. Available at: [Link]

-

Wang, Y., et al. (2018). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate. Available at: [Link]

-

Vieira, L. M. C., et al. (2004). Electrochemical and Spectroscopic Studies of Pyridazine Derivatives. Portugaliae Electrochimica Acta. Available at: [Link]

-

ResearchGate. (2009). 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. Available at: [Link]

-

Harvey, D. J. (2013). The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates. Mass Spectrometry Reviews. Available at: [Link]

-

Al-Ghorbani, M., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. Available at: [Link]

-

Duckett, S. B., et al. (2021). Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. National Institutes of Health. Available at: [Link]

-

Chemistry LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

Bal, T., et al. (1974). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry. Available at: [Link]

-

Jia, C., et al. (2013). Fragmentation of Deprotonated Diacylhydrazine Derivatives in Electrospray Ionization Tandem Mass Spectrometry. PLoS ONE. Available at: [Link]

-

Prieur, A., et al. (2017). The pyridazine heterocycle in molecular recognition and drug discovery. PMC. Available at: [Link]

-

Goldsmith, D. & Djerassi, C. (1967). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. ResearchGate. Available at: [Link]

-

Higashi, T. & Shimada, K. (2003). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. ResearchGate. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. epubl.ktu.edu [epubl.ktu.edu]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dea.gov [dea.gov]

- 9. The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 12. IR Infrared Absorption Bands of Carboxylate - 911Metallurgist [911metallurgist.com]

Navigating the Labyrinth of Solubility: A Technical Guide to Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride in Common Laboratory Solvents

Abstract

In the landscape of contemporary drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands as a critical gatekeeper, profoundly influencing bioavailability, formulation strategies, and ultimately, therapeutic efficacy. This in-depth technical guide provides a comprehensive framework for characterizing the solubility of Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive public data, this document serves as a first-principles guide, empowering researchers to systematically evaluate its solubility profile. We will delve into the predicted molecular characteristics that govern its solubility, present detailed, self-validating protocols for both kinetic and thermodynamic solubility determination, and offer insights into the causal relationships between solvent choice and dissolution.

Introduction: The Imperative of Solubility in Drug Development

The journey of a drug candidate from bench to bedside is fraught with challenges, many of which are rooted in its fundamental physical and chemical properties. Solubility, the capacity of a solid substance to dissolve in a solvent to form a homogeneous solution, is a cornerstone of this property landscape.[1] Poor aqueous solubility, a common hurdle for new chemical entities, can lead to inadequate and variable oral absorption, thereby diminishing a compound's therapeutic potential.[1] Therefore, an early and accurate assessment of a compound's solubility in various solvent systems is not merely a routine characterization step but a critical decision-making tool in the drug development cascade.

This guide focuses on Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride. Given the limited availability of public solubility data for this specific molecule, we will approach this topic from a predictive and methodological standpoint. By understanding the molecule's intrinsic properties and applying robust experimental designs, researchers can confidently and accurately map its solubility profile.

Predicting Solubility: A Molecular-Level Perspective

Prior to embarking on experimental work, an analysis of the chemical structure of Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride provides valuable clues to its likely solubility behavior. The hydrochloride salt form itself suggests an enhancement of aqueous solubility compared to the free base.

A review of predicted physicochemical properties for the dihydrochloride form (CAS No. 1788044-11-0) reveals the following:

-

LogP: -1.0293

-

Topological Polar Surface Area (TPSA): 93.36 Ų

-

Hydrogen Bond Donors: 2

-

Hydrogen Bond Acceptors: 5

The negative LogP value indicates a preference for hydrophilic environments over lipophilic ones, suggesting good solubility in polar solvents like water.[2] The high TPSA, a measure of the surface area occupied by polar atoms, further reinforces this prediction. The presence of multiple hydrogen bond donors and acceptors signifies the molecule's potential to form strong intermolecular interactions with protic solvents, thereby facilitating dissolution.[3][4]

Causality Behind Solvent Selection:

Based on these predicted properties, we can hypothesize the following solubility trends:

-

High Solubility: Expected in polar protic solvents such as water, methanol, and ethanol, where the hydrochloride salt can dissociate and the molecule can engage in extensive hydrogen bonding.

-

Moderate to High Solubility: Likely in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can solvate the molecule through dipole-dipole interactions.

-

Low to Insoluble: Predicted in nonpolar solvents such as toluene, hexane, and dichloromethane, which lack the ability to form strong interactions with the polar and ionic nature of the compound.

Experimental Determination of Solubility: Protocols and Rationale

Two key types of solubility are relevant in drug discovery: kinetic and thermodynamic. Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly introduced from a concentrated stock (typically in DMSO) into an aqueous buffer.[5] It is a high-throughput method that reflects the conditions of many in vitro biological assays.[5] Thermodynamic solubility, on the other hand, represents the true equilibrium solubility of a compound in a given solvent and is determined by allowing the solid compound to equilibrate with the solvent over a longer period.[1][6]

Kinetic Solubility Determination by Nephelometry

Nephelometry is a rapid and sensitive method for determining kinetic solubility by measuring the amount of light scattered by undissolved particles in a solution.[7]

Experimental Workflow for Kinetic Solubility Assay

Caption: Workflow for Kinetic Solubility Determination by Nephelometry.

Detailed Protocol:

-

Stock Solution Preparation: Prepare a 20 mM stock solution of Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 20 mM down to 0.1 mM).

-

Addition of Aqueous Buffer: To each well containing the DMSO dilutions, add a fixed volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a final DMSO concentration of 1-2%.

-

Incubation: Seal the plate and incubate at room temperature for 2 hours with gentle shaking to allow for precipitation to occur.

-

Nephelometric Reading: Measure the light scattering of each well using a nephelometer.

-

Data Analysis: Plot the nephelometry signal against the compound concentration. The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility.

Rationale for Method Selection: This method is chosen for its high-throughput nature, which is ideal for early-stage drug discovery where rapid screening of multiple compounds or conditions is necessary.[7] It mimics the conditions of many biological assays where compounds are introduced from a DMSO stock.

Thermodynamic Solubility Determination by Shake-Flask Method and HPLC Analysis

The shake-flask method is the gold standard for determining thermodynamic solubility.[8] It involves equilibrating an excess of the solid compound with the solvent of interest.

Experimental Workflow for Thermodynamic Solubility Assay

Sources

- 1. sygnaturediscovery.com [sygnaturediscovery.com]

- 2. chemscene.com [chemscene.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 5. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. bmglabtech.com [bmglabtech.com]

- 8. evotec.com [evotec.com]

The Pharmacological Kaleidoscope: A Technical Guide to the Biological Activities of Hydrazinylpyridazine Compounds

Foreword: The Enduring Scaffold

In the landscape of medicinal chemistry, certain molecular scaffolds consistently reappear, proving their worth time and again as privileged structures for drug discovery. The pyridazine ring, a six-membered diazine with two adjacent nitrogen atoms, is one such scaffold. When functionalized with a hydrazinyl group, it gives rise to the hydrazinylpyridazine core, a pharmacophore that has yielded a remarkable diversity of biologically active compounds. This guide provides an in-depth technical exploration of the multifaceted pharmacological activities of these compounds, offering researchers, scientists, and drug development professionals a detailed synthesis of their mechanisms, structure-activity relationships, and the experimental protocols essential for their evaluation.

Antihypertensive and Vasodilator Activity: The Legacy of Hydralazine

The story of hydrazinylpyridazines in medicine is inextricably linked to Hydralazine, a cornerstone in the treatment of hypertension. Its enduring clinical use has spurred decades of research into its mechanism and the development of more potent and specific derivatives.

Unraveling the Mechanism of Vascular Relaxation

Hydralazine and its analogs exert their antihypertensive effects primarily through direct relaxation of arterial smooth muscle, a process governed by a complex interplay of signaling pathways.[1] While not fully elucidated, several key mechanisms have been identified:

-

Inhibition of Calcium Mobilization: These compounds can inhibit the inositol trisphosphate (IP₃)-induced release of calcium from the sarcoplasmic reticulum of vascular smooth muscle cells.[1][2] This reduction in intracellular free Ca²⁺ prevents the activation of myosin light chain kinase (MLCK), a critical enzyme for muscle contraction.[1][3]

-

Potassium Channel Opening: Hydralazine is believed to cause smooth muscle hyperpolarization by opening K⁺ channels, which further reduces the likelihood of voltage-gated Ca²⁺ channels opening.[1]

-

Inhibition of Myosin Phosphorylation: Some evidence suggests a direct inhibition of Ca²⁺-dependent ATPase and a reduction in the phosphorylation of the myosin P-light chains, which is an obligatory step for muscle contraction.[3]

-

HIF-1α Pathway Activation: A novel mechanism involves the inhibition of prolyl hydroxylase domain (PHD) enzymes, leading to the stabilization and activation of Hypoxia-Inducable Factor 1-alpha (HIF-1α).[4] This transcription factor upregulates the expression of vasodilatory and pro-angiogenic factors like vascular endothelial growth factor (VEGF).[4]

Below is a diagram illustrating the multifaceted mechanism of hydrazinylpyridazine-induced vasodilation.

Structure-Activity Relationship (SAR) Insights

SAR studies have revealed key structural features that influence antihypertensive potency. For instance, the introduction of various heterocyclic rings (imidazole, triazole, tetrazole) at the 6-position of the pyridazine nucleus has been shown to significantly modulate activity.[5] One notable example, 3-hydrazino-6-(2-methylimidazol-1-yl)pyridazine, was found to be 4.9 times more active than dihydralazine in spontaneously hypertensive rats.[5] The nature and position of substituents on these appended rings offer a fertile ground for further optimization.

Experimental Protocol: Ex Vivo Aortic Ring Relaxation Assay

This protocol is fundamental for assessing the direct vasodilatory effect of test compounds. It provides a self-validating system by comparing responses in endothelium-intact and endothelium-denuded vessels.

Objective: To determine the concentration-dependent relaxation effect of a hydrazinylpyridazine compound on pre-constricted rat aortic rings.

Materials:

-

Thoracic aorta from a male Wistar rat.

-

Krebs-Henseleit solution (KHS).

-

Phenylephrine (PE) or KCl for pre-constriction.

-

Test compound stock solution (in DMSO or appropriate solvent).

-

Organ bath system with force transducers.

-

Dissection tools.

Procedure:

-

Aorta Preparation: Euthanize a rat via an approved method and immediately excise the thoracic aorta. Place it in ice-cold KHS.[6]

-

Ring Preparation: Carefully remove adhering connective and adipose tissue. Cut the aorta into 2-4 mm wide rings. For endothelium-denuded rings, gently rub the inner surface with a fine wire or wooden stick.[6][7]

-

Mounting: Suspend the aortic rings in organ baths containing KHS, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂. Attach one end to a fixed support and the other to an isometric force transducer.[6]

-

Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the KHS every 15-20 minutes.

-

Viability and Endothelium Integrity Check:

-

Constrict the rings with a submaximal concentration of phenylephrine (e.g., 1 µM).

-

Once a stable plateau is reached, add acetylcholine (ACh, e.g., 10 µM) to endothelium-intact rings. A relaxation of >70% indicates functional endothelium. Endothelium-denuded rings should show minimal or no relaxation.

-

Wash the rings multiple times with KHS to return to baseline tension.

-

-

Compound Evaluation:

-

Induce a stable contraction with PE or KCl.

-

Once the contraction is stable, add the test compound in a cumulative concentration-dependent manner (e.g., 1 nM to 100 µM).

-

Record the relaxation response at each concentration.

-

-

Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by PE. Plot the concentration-response curve and calculate the EC₅₀ value (the concentration of the compound that produces 50% of the maximal relaxation).

Anticancer Activity: Targeting Uncontrolled Proliferation

The hydrazinylpyridazine scaffold has emerged as a promising framework for the development of novel anticancer agents. These compounds can induce cancer cell death through various mechanisms, including the inhibition of critical signaling pathways.

Mechanisms of Antitumor Action

-

Receptor Tyrosine Kinase (RTK) Inhibition: A significant mechanism of action for many anticancer hydrazinylpyridazines is the inhibition of RTKs. The c-Met receptor, for instance, is often overexpressed in various cancers, and its activation leads to cell proliferation, migration, and angiogenesis.[8] Certain hydrazinylpyridazine derivatives have been shown to inhibit c-Met phosphorylation, thereby blocking downstream signaling cascades like the PI3K/Akt and MAPK/ERK pathways.[4][9]

-

Induction of Apoptosis: By inhibiting pro-survival signaling pathways, these compounds can trigger apoptosis (programmed cell death). This is often characterized by the upregulation of pro-apoptotic proteins like caspases and Bax, and the downregulation of anti-apoptotic proteins like Bcl-2.[10]

-

Cell Cycle Arrest: Some derivatives can halt the cell cycle at specific checkpoints, preventing cancer cells from dividing and proliferating.[11]

-

Inhibition of Ribonucleotide Reductase: Some hydrazone-based compounds can chelate iron, which is a necessary cofactor for ribonucleotide reductase, an enzyme essential for DNA synthesis and repair.[3]

The following diagram illustrates the inhibition of the c-Met signaling pathway by a hydrazinylpyridazine compound.

Data on Anticancer Activity

The anticancer potential of hydrazinylpyridazine and related hydrazone derivatives has been demonstrated against a variety of cancer cell lines. The following table summarizes the in vitro activity of selected compounds.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Hydrazylpyridine-Copper Complex | A549/DDP (Cisplatin-resistant Lung) | 0.5 - 30.5 | [12] |

| Imidazopyridine Hydrazone | EBC-1 (Lung), AsPc-1 (Pancreatic) | As low as 3.0 | [5] |

| Pyrazolopyridine Derivative | PC3 (Prostate) | 5.195 | [10] |

| Pyrazolopyridine Derivative | MCF7 (Breast) | 21.045 | [10] |

| Pyrazolo-Pyridazine Derivative | HepG-2 (Liver) | 17.30 | [1] |

| Nicotinonitrile Derivative | NCIH 460 (Lung) | 0.025 |

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the IC₅₀ value of a hydrazinylpyridazine compound against a cancer cell line.

Materials:

-

Cancer cell line (e.g., MCF-7, A549).

-

Complete culture medium (e.g., DMEM with 10% FBS).

-

96-well cell culture plates.

-

Test compound stock solution (in DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the test compounds) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.[13] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.[14] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15]

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance of treated cells / Absorbance of control cells) x 100.

-

Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

-

Antimicrobial and Anti-inflammatory Activities

Beyond their cardiovascular and anticancer effects, hydrazinylpyridazines have demonstrated significant potential as antimicrobial and anti-inflammatory agents.

Antimicrobial Spectrum

Hydrazinylpyridazine derivatives exhibit a broad spectrum of antimicrobial activity, including antibacterial and antifungal effects.[3][11] Their efficacy varies depending on the specific substitutions on the core structure. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Pyrazoline/Hydrazone Derivative | E. faecalis | 32 | [3] |

| Pyrazoline/Hydrazone Derivative | C. albicans | 64 | [3] |

| 1,2,3-Thiadiazole Hydrazone | Staphylococcus spp. | 1.95 | [16] |

| Dihydropyrimidine Derivative | M. luteus | 0.08 | [17] |

| Dihydropyrimidine Derivative | E. coli | 0.08 - 1 | [17] |

Anti-inflammatory Mechanisms

The anti-inflammatory properties of these compounds are often linked to their ability to inhibit key enzymes and transcription factors involved in the inflammatory cascade, such as cyclooxygenase (COX) and nuclear factor-kappa B (NF-κB).[18][19]

| Compound Class | Target/Assay | IC₅₀ (µM) | Reference |

| Pyrazole-hydrazone | COX-2 Inhibition | 0.58 | [18] |

| Pyrazole-hydrazone | 5-LOX Inhibition | 1.92 | [18] |

| Pyridazinone Derivative | IL-6 Production Inhibition | 2.0 | [13] |

| Benzylidene Hydrazide | NF-κB Inhibition | 6.4 (µg/mL) | [19] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is the gold standard for determining the minimum inhibitory concentration of an antimicrobial agent.

Objective: To determine the MIC of a hydrazinylpyridazine compound against a specific bacterial strain.

Procedure:

-

Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).